2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the spirocyclic structure and the introduction of the benzylthio and ketone groups. Unfortunately, without specific literature or database references, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a spirocyclic structure that contains both oxygen and nitrogen atoms, as well as a benzylthio group and a ketone group. The presence of these different functional groups would likely result in a variety of interesting chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups. For example, the ketone group could undergo reactions such as nucleophilic addition, while the benzylthio group might participate in reactions involving sulfur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the ketone could impact the compound’s solubility in different solvents .Scientific Research Applications
Synthesis of Spirocyclic Compounds
Spirocyclic compounds, due to their unique three-dimensional structures, are of significant interest in medicinal chemistry for drug design and development. The synthesis of spirocyclic oxetane-fused benzimidazoles, as reported by Gurry, McArdle, and Aldabbagh (2015), involves converting spirocyclic oxetanes into o-cycloalkylaminoacetanilides for oxidative cyclizations. This method could potentially be applied or adapted for the synthesis of compounds similar to "2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone," highlighting the versatility of spirocyclic frameworks in creating complex molecules with potential biological activities (M. Gurry, P. McArdle, & F. Aldabbagh, 2015).
Antiviral and Antitubercular Applications
Spirothiazolidinone derivatives, as synthesized and evaluated by Apaydın et al. (2020), demonstrate significant antiviral activity. These compounds were synthesized through a cyclocondensation reaction involving appropriate ketones, which could be a relevant synthetic strategy for compounds with the "this compound" backbone. Their study shows the potential of spirocyclic compounds in developing new classes of antiviral molecules, suggesting possible research applications in targeting viral infections (Çağla Begüm Apaydın, B. Loy, A. Stevaert, & L. Naesens, 2020).
Structural Elucidation and Drug Development
The structural study of benzothiazinone derivatives, as explored by Richter et al. (2022), provides insights into the antitubercular properties of these compounds. The detailed structural elucidation, including X-ray crystallography and NMR studies, underpins the importance of precise structural determination in developing potent drug candidates. This research underscores the significance of structural studies in the development of new therapeutics, potentially relevant to the structural optimization of "this compound" for specific biological targets (A. Richter, Michael Patzer, R. Goddard, Julia B. Lingnau, P. Imming, & R. W. Seidel, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-benzylsulfanyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-22-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTKWXQBEINAOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)CSCC3=CC=CC=C3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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